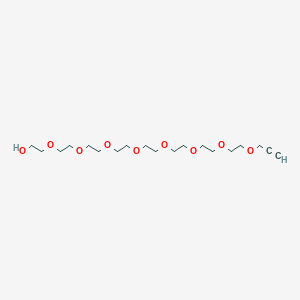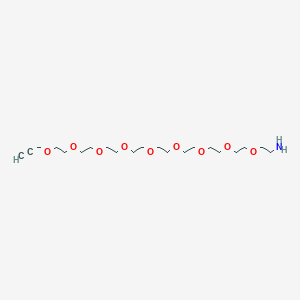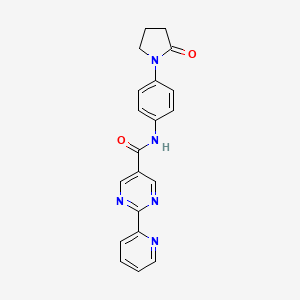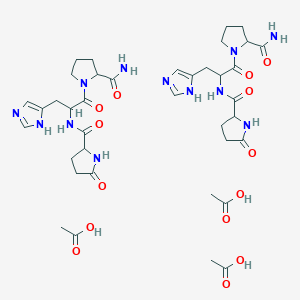
ピリンテグリン
説明
Pyrintegrin is a 2,4-disubstituted pyrimidine that induces the activation of β1 integrin and multiple growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2 . It is known to promote embryonic stem cells survival .
Molecular Structure Analysis
The molecular formula of Pyrintegrin is C23H25N5O3S . It is a 2,4-disubstituted pyrimidine .Physical And Chemical Properties Analysis
Pyrintegrin has a molecular weight of 451.5 g/mol . Its exact physical properties such as melting point, boiling point, and solubility are not mentioned in the search results.科学的研究の応用
多能性幹細胞生存率の向上
ピリンテグリンは、ヒト胚性幹細胞の生存率を大幅に向上させることが知られています。 トリプシン媒介による単細胞解離などの処理後、細胞接着と生存に重要な役割を果たすβ1インテグリンを活性化することで、この効果を実現しています {svg_1}.
成長因子受容体の活性化
この化合物は、インテグリンおよびチロシンキナーゼの活性化剤として作用し、複数の成長因子受容体の活性化につながります。 これには、増殖と分化を含むさまざまな細胞プロセスに不可欠なFGFR1、IGFR1、EGFR1、HER2が含まれます {svg_2}.
脂肪形成誘導
ピリンテグリンは、強力な脂肪形成作用を持つことが報告されています。脂肪幹細胞/前駆細胞(ASC)を脂質含有脂肪細胞に分化させることで、in vitroおよびin vivoで脂肪組織形成を誘導します。 これは、PPARγやC/EBPαなどの重要な脂肪形成転写因子のアップレギュレーションによって達成されます {svg_3}.
軟部組織再建
ピリンテグリンは、脂肪形成特性を持つため、軟部組織の再建と増強に治療的可能性を秘めています。脂肪萎縮、乳房切除術、顔面外傷などによる局所的な脂肪欠損に対処するために使用できます。 3Dバイオプリントされた生体材料足場へ播種されたピリンテグリンで処理されたヒトASCは、新しい脂肪組織の形成につながります {svg_4}.
幹細胞生物学研究
幹細胞生物学の分野では、ピリンテグリンは多能性幹細胞の維持と自己複製に使用されます。 ヒト多能性幹細胞研究の維持段階で特に有用であり、幹細胞の挙動と発生の理解に貢献しています {svg_5}.
誘導組織再生
ピリンテグリンは、幹細胞を特定の細胞タイプに分化させる能力を持つため、誘導組織再生において貴重なツールとなります。 再生医療の応用において、目的の組織形成を誘導するために使用される可能性があります {svg_6}.
作用機序
Target of Action
Pyrintegrin is primarily an agonist of β1-integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion, which is crucial for cell survival and proliferation . Specifically, β1-integrin is the most common subunit and plays a key role in various cellular processes .
Mode of Action
Pyrintegrin interacts with its primary target, β1-integrin, enhancing cell-ECM adhesion-mediated integrin signaling . It increases the binding of the activated β1 integrin-specific antibody HUTS-21 and enhances the phosphorylation of multiple growth factor receptors and their downstream kinases, PI3K and MAPK .
Biochemical Pathways
The activation of β1-integrin by Pyrintegrin influences several biochemical pathways. It plays a crucial role in cell-cell adhesion and cell-ECM interactions, affecting various aspects of cellular progression, including cell motility, adhesion, migration, proliferation, differentiation, and resistance to chemotherapy .
Pharmacokinetics
These properties play a crucial role in the bioavailability and efficacy of a compound
Result of Action
Pyrintegrin’s interaction with β1-integrin leads to various molecular and cellular effects. It promotes the survival of embryonic stem cells and induces adipogenesis . In vitro, Pyrintegrin stimulates human adipose tissue-derived ASCs to differentiate into lipid-laden adipocytes, with differentiated cells increasingly secreting adiponectin, leptin, glycerol, and total triglycerides .
Action Environment
It is known that environmental factors such as temperature, salinity, and nutrient availability can significantly influence the activity and efficacy of many compounds
生化学分析
Biochemical Properties
Pyrintegrin interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to regulate adipogenic specific markers . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
Pyrintegrin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, Pyrintegrin treatment has been found to maintain a higher upregulation of both PPARγ and C/EBPα gene expression compared to control and ADM treated groups .
Molecular Mechanism
At the molecular level, Pyrintegrin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrintegrin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Pyrintegrin vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Pyrintegrin is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
Pyrintegrin is transported and distributed within cells and tissues in a manner that is currently being researched . It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Pyrintegrin and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
特性
IUPAC Name |
N-(cyclopropylmethyl)-4-[[4-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c29-19-7-10-21-17(14-19)2-1-13-28(21)22-11-12-24-23(27-22)26-18-5-8-20(9-6-18)32(30,31)25-15-16-3-4-16/h5-12,14,16,25,29H,1-4,13,15H2,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJTZIJWDLJKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)N(C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)NCC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

